"2-(2-Cyanophenylmethoxy)phenylboronic acid" CAS number
"2-(2-Cyanophenylmethoxy)phenylboronic acid" CAS number
An In-Depth Technical Guide to 2-(2-Cyanophenylmethoxy)phenylboronic acid
Executive Summary: This whitepaper provides a comprehensive technical overview of 2-(2-Cyanophenylmethoxy)phenylboronic acid, a specialized organoboron compound. With the CAS Number 1256355-77-7, this molecule holds significant potential in various fields of advanced chemical research, particularly in medicinal chemistry and materials science. This guide will delve into its chemical properties, plausible synthetic routes, potential applications, analytical characterization, and essential safety protocols, serving as a critical resource for researchers, chemists, and professionals in drug development.
Phenylboronic acids are a class of organoboron compounds characterized by a phenyl group and two hydroxyl groups attached to a boron atom.[1] These compounds are renowned for their stability, low toxicity, and ease of handling, making them indispensable reagents in modern organic synthesis.[1][2] Their utility stems from their ability to participate in a wide array of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[3]
Beyond their role as synthetic building blocks, phenylboronic acids exhibit a unique and reversible covalent interaction with diols, forming stable cyclic boronate esters.[4][5] This specific reactivity has paved the way for their use in the development of sophisticated sensors, particularly for carbohydrates like glucose, and in creating stimuli-responsive materials for targeted drug delivery and tissue engineering.[4][6] The functionalization of the phenyl ring allows for the fine-tuning of their electronic and steric properties, leading to a vast library of derivatives with tailored reactivity and application profiles.
Compound Profile: 2-(2-Cyanophenylmethoxy)phenylboronic acid
2-(2-Cyanophenylmethoxy)phenylboronic acid is a bifunctional molecule that integrates the reactive boronic acid moiety with a cyanophenyl group through an ether linkage. This unique structural arrangement suggests a dual utility: the boronic acid group can engage in cross-coupling reactions or diol sensing, while the cyano group can serve as a handle for further chemical modifications or influence the molecule's electronic properties and binding capabilities.
Chemical Structure and Properties
Below is a summary of the key identifiers and properties for this compound.
| Property | Value | Reference |
| CAS Number | 1256355-77-7 | [7][8] |
| Molecular Formula | C₁₄H₁₂BNO₃ | [7][8] |
| Molecular Weight | 253.06 g/mol | [7][8] |
| Synonyms | 2-(2-Cyanobenzyloxy)phenylboronic acid | [7] |
Synthesis and Reaction Mechanisms
While specific literature on the synthesis of 2-(2-Cyanophenylmethoxy)phenylboronic acid is not extensively detailed in readily available public sources, a plausible and efficient synthetic route can be postulated based on established organic chemistry principles. A common method for preparing aryl ethers is the Williamson ether synthesis.
A logical approach involves the reaction of a suitable phenoxide with an activated benzyl halide. In this case, the synthesis would likely proceed via the reaction of a protected 2-hydroxyphenylboronic acid derivative with 2-(bromomethyl)benzonitrile. The boronic acid group is often protected, for instance as a pinacol ester, to prevent side reactions under the basic conditions of the ether synthesis. The final step would involve the deprotection of the boronic ester to yield the target acid.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for 2-(2-Cyanophenylmethoxy)phenylboronic acid.
Causality in Experimental Choices:
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Protection of Boronic Acid: The boronic acid moiety is acidic and can react with bases. Protecting it as a pinacol ester renders it stable to the basic conditions required for the Williamson ether synthesis, preventing the formation of undesired byproducts.
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Choice of Base and Solvent: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without causing decomposition. A polar aprotic solvent like dimethylformamide (DMF) is ideal for this Sₙ2 reaction, as it effectively solvates the cation while leaving the nucleophilic phenoxide anion reactive.
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Deprotection: Mild acidic hydrolysis is typically sufficient to cleave the pinacol ester and regenerate the free boronic acid without affecting the ether or nitrile functionalities.
Applications in Research and Drug Development
The unique bifunctional nature of 2-(2-Cyanophenylmethoxy)phenylboronic acid makes it a valuable intermediate for various applications.
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Medicinal Chemistry: As a building block, it can be used to construct complex molecular architectures. The boronic acid can be converted to a phenol, an amine, or a variety of other functional groups, or used directly in Suzuki couplings to link aromatic systems. The cyanophenylmethoxy tail can be used to explore structure-activity relationships (SAR) by interacting with specific receptor pockets. Phenylboronic acid-containing molecules have been investigated for their potential in cancer therapy and diagnostics.[2][9]
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Supramolecular Chemistry and Sensing: The boronic acid group's ability to bind with diols can be exploited to create sensors for biologically important molecules like carbohydrates or glycoproteins.[5][6] The cyanophenyl moiety could be incorporated into a fluorophore system, where diol binding would modulate the fluorescent signal, enabling quantitative detection.
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Materials Science: Phenylboronic acid-functionalized polymers are being explored as "smart" materials that respond to changes in pH or the presence of glucose.[4] This compound could be polymerized or grafted onto surfaces to create materials for applications such as self-regulated insulin delivery systems or advanced hydrogels.[10]
Illustrative Application: Suzuki-Miyaura Coupling
Sources
- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 2. Phenylboronic acid-modified nanoparticles for cancer treatment - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 4. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. 2-(2-Cyanophenylmethoxy)phenylboronic acid - CAS:1256355-77-7 - 北京欣恒研科技有限公司 [konoscience.com]
- 8. 1256355-77-7|2-(2-Cyanophenylmethoxy)phenylboronic acid|BLD Pharm [bldpharm.com]
- 9. Phenylboronic acid conjugated multifunctional nanogels with 131I-labeling for targeted SPECT imaging and radiotherapy of breast adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenylboronic acid modified hydrogel materials and their potential for use in contact lens based drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
